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Compound of Interest

Compound Name: 4-Acetamidobutanoate

Cat. No.: B1236968 Get Quote

An In-depth Technical Guide to 4-Acetamidobutanoic Acid

Introduction
4-Acetamidobutanoic acid, also known as N-acetyl GABA, is an N-acyl-gamma-aminobutyric

acid.[1] It is recognized as the main metabolite of gamma-aminobutyric acid (GABA), a crucial

inhibitory neurotransmitter in the central nervous system.[2][3][4] This compound is found in

various biological systems, existing in all eukaryotes, from yeast to humans.[5][6] It has been

detected in biofluids such as blood, urine, and feces, as well as in prostate tissue.[6][7][8][9]

Beyond its role as an endogenous metabolite, 4-acetamidobutanoic acid has garnered interest

for its potential antioxidant and antibacterial activities.[2][3][4] It is classified as a gamma amino

acid derivative, characterized by an amino group attached to the gamma carbon atom.[5][6]

Chemical Structure and Identification
4-Acetamidobutanoic acid is an acyclic molecule featuring a straight four-carbon chain. Its

structure is defined by a carboxylic acid group at one terminus and an acetamido group at the

other, resulting from the monoacetylation of the nitrogen atom of GABA.[1]

IUPAC Name: 4-acetamidobutanoic acid[1][5]

SMILES: CC(=O)NCCCC(=O)O[1][6]

InChI: InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)[1][5]
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InChIKey: UZTFMUBKZQVKLK-UHFFFAOYSA-N[1][5]

Physicochemical Properties
The key physicochemical properties of 4-Acetamidobutanoic acid are summarized below.

These properties are crucial for understanding its behavior in biological systems and for

developing analytical methods.

Property Value Source(s)

CAS Number 3025-96-5 [1][2][10][11][12][13]

Chemical Formula C₆H₁₁NO₃ [1][5][10][11][12][13]

Molecular Weight 145.16 g/mol (Average)[1][5] [1][5][11][13]

145.073893223 Da

(Monoisotopic)[5]
[1][5]

Appearance
Light yellow to beige crystalline

powder
[2]

Water Solubility 19.9 g/L (or 19.9 mg/ml) [2][5]

logP -0.48 to -0.8 [1][5]

pKa (Strongest Acidic) 4.49 [5]

pKa (Strongest Basic) -1.4 [5]

Polar Surface Area 66.4 Å² [1][5]

Hydrogen Acceptor Count 3 [5]

Hydrogen Donor Count 2 [5]

Rotatable Bond Count 4 [5]

Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and identification of 4-

Acetamidobutanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectrum Solvent

Chemical Shifts

(ppm)
Source

¹H NMR DMSO-d₆

7.86 (t, 1H, -NH-),

3.03 (q, 2H, -CH₂-

NH-), 2.22 (t, 2H, -

CH₂-COOH), 1.79 (s,

3H, CH₃-C=O), 1.61

(quintet, 2H, -CH₂-

CH₂-CH₂-)

[1]

¹³C NMR DMSO-d₆

174.06 (C=O,

carboxylic acid),

169.12 (C=O, amide),

37.95 (-CH₂-NH-),

31.11 (-CH₂-COOH),

24.60 (-CH₂-CH₂-

CH₂-), 22.48 (CH₃-)

[1]

Mass Spectrometry (MS)
Mass spectrometry data is used to confirm the molecular weight and fragmentation pattern of

the molecule.
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Technique Key Features Source(s)

GC-MS

A predicted GC-MS spectrum

shows notable peaks at m/z

values of 44.0125, 86.0603,

and 43.0169.[1] Analysis of the

trimethylsilyl (TMS) derivative

shows a retention index of

1488.05 on a 5%-phenyl-95%-

dimethylpolysiloxane column.

[14]

[1][14]

MS-MS

Positive ion mode

fragmentation shows primary

peaks at m/z 44.0125,

86.0603, 43.0169, and

45.0331.[1]

[1]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.

Functional Group Vibrational Mode
Approximate

Wavenumber (cm⁻¹)
Source

O-H (Carboxylic Acid) Stretching 3300-2500 (broad) [15]

N-H (Amide) Stretching ~3300 [15]

C-H (Alkyl) Stretching 3000-2850 [15]

C=O (Carboxylic Acid) Stretching ~1710 [15]

C=O (Amide I) Stretching ~1640 [15]

N-H (Amide II) Bending ~1550 [15]

Biological Role and Signaling Pathways
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4-Acetamidobutanoic acid is a product of the urea cycle and the metabolism of amino groups.

[6][7] It is a derivative of GABA, formed via a biosynthetic pathway from putrescine.[12] While

considered a minor pathway for GABA synthesis compared to the primary route from

glutamate, it plays a significant physiological role in the brain, such as in the striatum for

inhibiting dopaminergic neurons.[12]

Biosynthesis from Putrescine
The transformation from putrescine to GABA involves several enzymatic steps, with 4-

acetamidobutanoic acid as a key intermediate. The pathway is as follows:

Putrescine is acetylated by putrescine acetyltransferase (PAT) to form N-acetylputrescine.

Monoamine oxidase B (MAO-B) oxidizes N-acetylputrescine to produce N-acetyl-γ-

aminobutyraldehyde.

Aldehyde dehydrogenase (ALDH) further oxidizes this aldehyde to yield 4-

Acetamidobutanoic acid (N-acetyl-GABA).

Finally, an uncharacterized deacetylase removes the acetyl group to produce γ-aminobutyric

acid (GABA).[12]

Putrescine NAcetylputrescine PAT N-acetyl-γ-
aminobutyraldehyde

 MAO-B 4-Acetamidobutanoic
acid

 ALDH GABA Deacetylase

Click to download full resolution via product page

Biosynthesis of GABA from Putrescine.

Experimental Protocols
Plausible Chemical Synthesis: N-acetylation of GABA
A standard laboratory synthesis of 4-Acetamidobutanoic acid can be achieved through the N-

acetylation of its precursor, γ-aminobutyric acid (GABA).

Objective: To synthesize 4-Acetamidobutanoic acid by acetylating the primary amine of GABA.
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Materials:

γ-Aminobutyric acid (GABA)

Acetic anhydride

A suitable solvent (e.g., water, glacial acetic acid)

Base (e.g., sodium bicarbonate or triethylamine) for neutralization

Hydrochloric acid (for acidification)

Standard laboratory glassware, magnetic stirrer, and heating mantle

Filtration apparatus

Procedure:

Dissolution: Dissolve GABA in the chosen solvent in a round-bottom flask. If using water, a

basic solution may be required to deprotonate the carboxylic acid and improve solubility.

Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride dropwise to the

stirred solution. The reaction is exothermic.

Reaction Monitoring: Allow the reaction to proceed for several hours. The progress can be

monitored by thin-layer chromatography (TLC).

Workup:

If the reaction was run under basic conditions, carefully acidify the mixture with

hydrochloric acid to precipitate the product.

If run in an organic solvent, the solvent can be removed under reduced pressure.

Purification: The crude product is collected by vacuum filtration. Recrystallization from a

suitable solvent system (e.g., water/ethanol) can be performed to obtain the pure 4-

Acetamidobutanoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization: Confirm the identity and purity of the product using NMR, IR, and MS,

comparing the obtained spectra with reference data.

Analytical Workflow
The identification and quantification of 4-Acetamidobutanoic acid in biological or synthetic

samples typically involve chromatographic separation followed by spectroscopic detection.

Objective: To identify and quantify 4-Acetamidobutanoic acid from a sample matrix.

Methodology:

Sample Preparation:

Biofluids (e.g., plasma, urine): Perform protein precipitation using a solvent like acetonitrile

or methanol. Centrifuge to remove solid debris. The supernatant can be used directly or

after a solid-phase extraction (SPE) cleanup step.

Tissues: Homogenize the tissue in a suitable buffer, followed by extraction with an organic

solvent and centrifugation.

Chromatography:

Gas Chromatography (GC): Derivatization is often required to increase the volatility of the

analyte. A common method is silylation using agents like N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a TMS derivative.[14] A non-polar

column (e.g., 5%-phenyl-95%-dimethylpolysiloxane) is typically used for separation.[14]

Liquid Chromatography (LC): Reversed-phase (e.g., C18) or HILIC columns can be used.

A mobile phase consisting of an aqueous buffer (e.g., water with formic acid) and an

organic solvent (e.g., acetonitrile) is common.

Detection (Mass Spectrometry):

Couple the chromatograph to a mass spectrometer (GC-MS or LC-MS).

Operate the MS in a suitable ionization mode (Electron Ionization for GC; Electrospray

Ionization for LC).
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Monitor for the specific m/z of the parent ion and its characteristic fragment ions for high

selectivity and sensitivity (Selected Ion Monitoring or Multiple Reaction Monitoring).

Quantification:

Use a calibration curve prepared with certified standards of 4-Acetamidobutanoic acid.

An isotopically labeled internal standard, such as 4-Acetamidobutanoic acid-d3, is

recommended for accurate quantification to correct for matrix effects and variations in

sample processing.[3][4]
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General workflow for analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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